Superior Anti-Proliferative Potency: RapaLink-1 vs. Rapamycin, MLN0128, and Their Combination in MCF-7 Cells
In MCF-7 breast cancer cells, RapaLink-1 demonstrates superior anti-proliferative potency compared to rapamycin, MLN0128, and a physical combination of rapamycin and MLN0128. Dose-response curves show RapaLink-1 achieves greater inhibition of cell growth at lower concentrations [1]. This enhanced potency is attributed to the bivalent binding mechanism.
| Evidence Dimension | Cell growth inhibition |
|---|---|
| Target Compound Data | Superior growth inhibition curve (left-shifted dose-response) compared to all comparators [1] |
| Comparator Or Baseline | Rapamycin, MLN0128, and a physical combination of rapamycin and MLN0128 |
| Quantified Difference | Potency rank order: RapaLink-1 > Combination > MLN0128 > Rapamycin [1] |
| Conditions | MCF-7 parental cell line; dose-dependent cell growth inhibition assay [1] |
Why This Matters
This data supports the selection of RapaLink-1 over its components or their mixture for studies requiring maximal anti-proliferative effect in mTOR-driven cancer models.
- [1] Extended Data Figure 4: Rodrik-Outmezguine VS, Okaniwa M, Yao Z, et al. Overcoming mTOR resistance mutations with a new-generation mTOR inhibitor. Nature. 2016;534(7606). View Source
